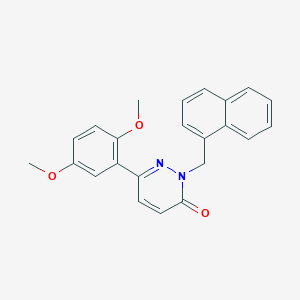
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-methoxynicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-methoxynicotinamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiadiazole ring and the other functional groups. Thiadiazoles can participate in a variety of chemical reactions, and their reactivity can be further modulated by the attached groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiadiazole ring could potentially increase its stability and resistance to metabolism .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Thiadiazole derivatives have shown promising results as anticancer agents . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets, exerting a broad spectrum of biological activities . Several thiadiazole-containing compounds have moved into clinical trials either as single agents or in combination with existing anticancer drugs .
Antimicrobial Agents
Thiadiazole derivatives have also been synthesized and evaluated as potent antimicrobial agents . The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans, with four compounds showing significant antimicrobial activity .
Antiviral Properties
Thiadiazole derivatives have been reported to possess antiviral properties . Their ability to cross cellular membranes makes them effective against various viral infections.
Antibacterial Properties
Thiadiazole derivatives have shown antibacterial properties . They can be used in the development of new antibacterial drugs.
Antifungal Properties
Thiadiazole derivatives have demonstrated antifungal properties . They can be used in the development of antifungal drugs.
Antiparasitic Properties
Thiadiazole derivatives have shown antiparasitic properties . They can be used in the development of antiparasitic drugs.
Anti-inflammatory Properties
Thiadiazole derivatives have shown anti-inflammatory properties . They can be used in the development of anti-inflammatory drugs.
Anticonvulsant Properties
Thiadiazole derivatives have shown anticonvulsant properties . They can be used in the development of anticonvulsant drugs.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-21-14-11(3-2-6-15-14)13(20)17-10-4-7-19(8-5-10)12-9-16-22-18-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGDJSIQYNETBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-methoxynicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)

![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)
![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/no-structure.png)
![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)
![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)


![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2817957.png)


